![molecular formula C22H8N2O6 B12857130 [2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone](/img/structure/B12857130.png)
[2,2'-Binaphtho[2,3-d]oxazole]-4,4',9,9'-tetraone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone is a complex organic compound with the molecular formula C22H8N2O6. This compound is part of the oxazole family, which is known for its diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone typically involves the condensation of 2-aminophenol with aldehydes under specific conditions. One reported method involves using a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method is advantageous due to its high yield and eco-friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Aplicaciones Científicas De Investigación
[2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural configuration . The exact pathways involved may vary based on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 7Helicene-like compounds : Composed of cyclopenta and dithieno moieties, these compounds share structural similarities with [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone .
Diphosphane 2,2’-binaphtho[1,8-de][1,3,2]dithiaphosphinine: Known for its stable phosphorus radical cation.
Uniqueness
The uniqueness of [2,2’-Binaphtho[2,3-d]oxazole]-4,4’,9,9’-tetraone lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C22H8N2O6 |
|---|---|
Peso molecular |
396.3 g/mol |
Nombre IUPAC |
2-(4,9-dioxobenzo[f][1,3]benzoxazol-2-yl)benzo[f][1,3]benzoxazole-4,9-dione |
InChI |
InChI=1S/C22H8N2O6/c25-15-9-5-1-3-7-11(9)17(27)19-13(15)23-21(29-19)22-24-14-16(26)10-6-2-4-8-12(10)18(28)20(14)30-22/h1-8H |
Clave InChI |
ASLDWWPDKGGBRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=NC5=C(O4)C(=O)C6=CC=CC=C6C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


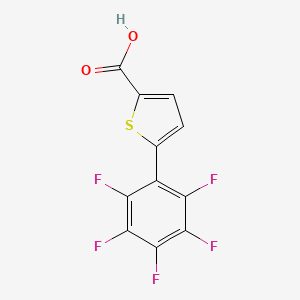



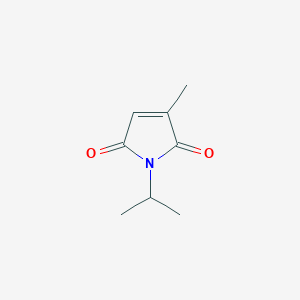
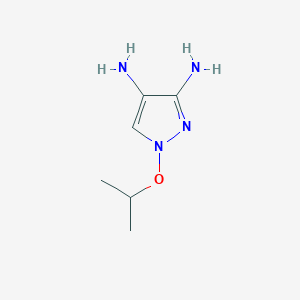

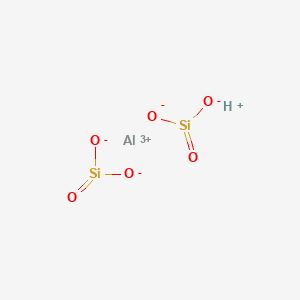
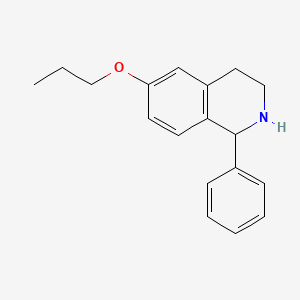
![2-Chloro-7-(difluoromethyl)benzo[d]oxazole](/img/structure/B12857097.png)
![1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B12857102.png)

![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
![6-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857121.png)
